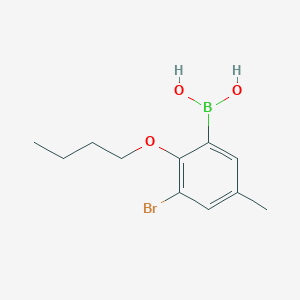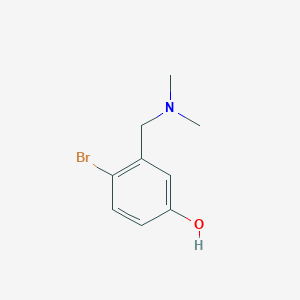
2-(噻吩-3-基)烟酸
描述
Synthesis Analysis
A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I), was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . A series of new N - (thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Molecular Structure Analysis
The molecular formula of “2-(Thiophen-3-YL)nicotinic acid” is C10H7NO2S . The crystal packing of the related compound N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis
Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry. Thiophene easily reacts with electrophiles . The nucleophilic, electrophilic and radical reactions leading to substitution on a thiophene ring are reviewed .科学研究应用
杀真菌活性
与 2-(噻吩-3-基)烟酸相关的 N-(噻吩-2-基)烟酰胺衍生物已被合成用于杀真菌应用。这些化合物,包括 4a 和 4f,对黄瓜霜霉病表现出显着的杀真菌活性,在功效上超过了一些市售杀真菌剂 (Wu 等,2022)。
血管舒张和抗氧化
硫烟酸衍生物,包括 2-(噻吩-3-基)烟酸的变体,在血管舒张和抗氧化方面显示出潜力。这些化合物表现出剂量依赖性的血管舒张作用,并在检测中表现出抗氧化特性 (Prachayasittikul 等,2010)。
烟酸衍生物的合成
已经对从简单的氟化前体高效合成 2-(三氟甲基)烟酸衍生物进行了研究。这些衍生物是某些药物化合物生产中的关键中间体 (Kiss 等,2008)。
烟酸的回收
一项研究集中于使用有机磷溶剂萃取剂强化烟酸的回收。这项研究对食品、制药和生化工业中烟酸的生产和回收具有影响 (Kumar 等,2008)。
离子液体和生物相容性催化剂
源自烟草提取的尼古丁的硫酸尼古丁盐已被开发为质子离子液体和生物相容性催化剂。该化合物显示出对胺的选择性乙酰化潜力,代表了一类新型的可回收和可重复使用的催化剂 (Tamaddon & Azadi, 2017)。
烟酸受体
研究已经确定 PUMA-G 和 HM74 是烟酸的受体,介导其抗脂解作用。这一发现为开发治疗血脂异常的新药开辟了途径 (Tunaru 等,2003)。
太阳能电池应用
研究探索了噻吩衍生物在染料敏化太阳能电池中的应用。这些化合物,包括与 2-(噻吩-3-基)烟酸相关的化合物,表现出高光电转换效率,表明它们在可再生能源应用中的潜力 (Hagberg 等,2008)。
作用机制
Target of Action
It’s known that nicotinic acid, a component of this compound, acts through its receptor on adipocytes . Thiophene derivatives, another component, have been reported to possess a variety of biological effects .
Mode of Action
Nicotinic acid is known to increase the average number of ldl particle size and reduce the number of low-density lipoprotein (ldl) .
Biochemical Pathways
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Some n-(thiophen-2-yl) nicotinamide derivatives have shown excellent fungicidal activities .
未来方向
生化分析
Biochemical Properties
2-(Thiophen-3-YL)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can modulate the activity of these enzymes, potentially influencing various signaling pathways . Additionally, 2-(Thiophen-3-YL)nicotinic acid may interact with antioxidant proteins, contributing to its potential anti-inflammatory and anti-cancer properties .
Cellular Effects
The effects of 2-(Thiophen-3-YL)nicotinic acid on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases, leading to changes in cell signaling pathways that regulate cell growth and differentiation . Furthermore, 2-(Thiophen-3-YL)nicotinic acid can affect gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes . These interactions can result in alterations in cellular metabolism, potentially impacting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 2-(Thiophen-3-YL)nicotinic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, 2-(Thiophen-3-YL)nicotinic acid can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The effects of 2-(Thiophen-3-YL)nicotinic acid can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, prolonged exposure to 2-(Thiophen-3-YL)nicotinic acid may lead to changes in cellular metabolism and gene expression, potentially resulting in altered cell behavior . Additionally, the stability of the compound can affect its efficacy in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(Thiophen-3-YL)nicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anti-cancer properties . At higher doses, it may cause toxic or adverse effects, such as cellular damage or disruption of normal cellular processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-(Thiophen-3-YL)nicotinic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can influence metabolic flux and metabolite levels, potentially impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(Thiophen-3-YL)nicotinic acid within cells and tissues are crucial for its biochemical effects. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization within cells can affect its accumulation and activity . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(Thiophen-3-YL)nicotinic acid can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other biomolecules . These localization patterns are critical for understanding the compound’s overall biochemical effects.
属性
IUPAC Name |
2-thiophen-3-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-2-1-4-11-9(8)7-3-5-14-6-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOOBNFJKSQNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406260 | |
| Record name | 2-thiophen-3-ylpyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893723-60-9 | |
| Record name | 2-(3-Thienyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893723-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-thiophen-3-ylpyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B1275865.png)